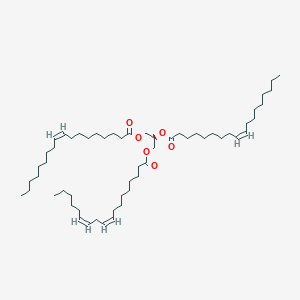
1,2-Dioleoyl-3-linoleoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specifed as linoleoyl. It has a role as a mouse metabolite. It is a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol. It derives from a linoleic acid and an oleic acid.
Applications De Recherche Scientifique
Polymorphic Characteristics and Thermal Behavior
- Crystallization and Polymorphic Transformation : Research by Bayés-García et al. (2013, 2016) focused on the crystallization and transformation of polymorphic forms of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL). They identified multiple polymorphic forms and found that the quantity and stability of these forms varied with different cooling and heating rates. This study provides insights into the physical properties of OOL in different thermal conditions, useful for applications in food and material sciences (Bayés-García et al., 2013) (Bayés-García et al., 2016).
Analytical Techniques and Separation Processes
- Enantiomeric Separation and Analysis : Nagai et al. (2011) developed a method for the enantiomeric separation of asymmetric triacylglycerols, including 1,2-dioleoyl-3-linoleoyl-sn-glycerol, using recycle high-performance liquid chromatography. This technique is pivotal for detailed molecular analysis and quality control in food products and pharmaceuticals (Nagai et al., 2011).
Lipid Analysis and Characterization
- Analysis in Vegetable Oils : The study by Lo et al. (2004) explored the use of reversed-phase high-performance liquid chromatography for analyzing diacylglycerol isomers, including 1,2-dioleoyl-sn-glycerol, in vegetable oils. This methodology aids in understanding the composition and properties of oils, which is essential for food technology and nutritional studies (Lo et al., 2004).
Health and Nutrition Applications
- Impact on Crystallization and Melting in Lipids : Galeb et al. (2012) investigated the influence of 1,2-dioleoyl-3-linoleoyl-sn-glycerol on the crystallization and melting behavior of lipids. This study has implications for understanding the role of such triacylglycerols in dietary fats and their behavior in human body temperature conditions, which is crucial for food science and nutrition (Galeb et al., 2012).
Synthetic Approaches
- Synthesis of Structured Lipids : Research by Wei et al. (2015) focused on synthesizing structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, with potential applications in infant formula and other health-related products. Such synthetic approaches are significant for creating specialized lipids with desired nutritional profiles (Wei et al., 2015).
Propriétés
Numéro CAS |
72120-34-4 |
|---|---|
Nom du produit |
1,2-Dioleoyl-3-linoleoyl-sn-glycerol |
Formule moléculaire |
C57H102O6 |
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m0/s1 |
Clé InChI |
JTMWOTXEVWLTTO-YKZMILTLSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



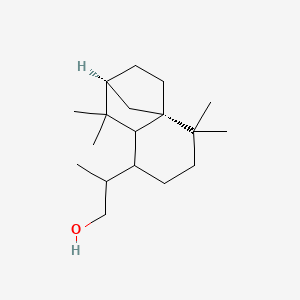
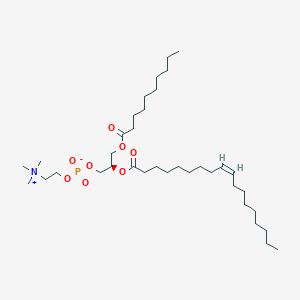
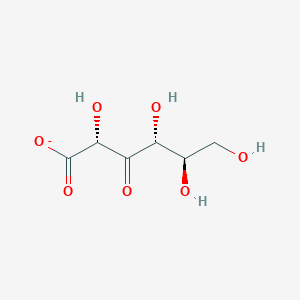
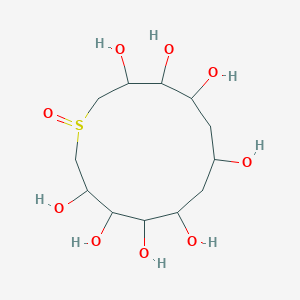
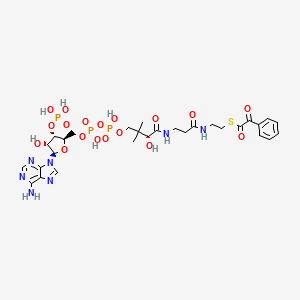

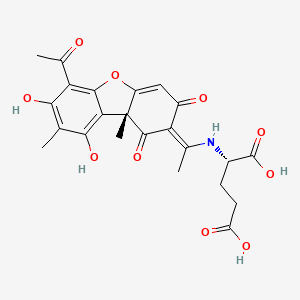
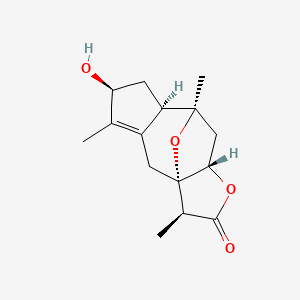
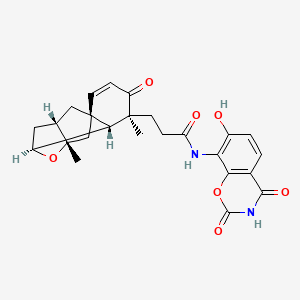
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)

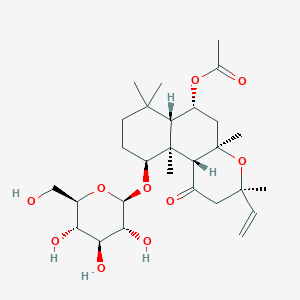
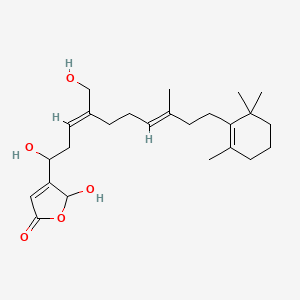
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)